1,1,1-Trifluoro-2-isocyanatoethane
Overview
Description
1,1,1-Trifluoro-2-isocyanatoethane: is an organic compound with the molecular formula C3H2F3NO . It is characterized by the presence of a trifluoromethyl group and an isocyanate group attached to an ethane backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-isocyanatoethane can be synthesized through the reaction of 2,2,2-trifluoroethylamine with phosgene . The reaction typically occurs under controlled conditions to ensure safety and maximize yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of temperature and pressure. The process often includes purification steps to remove any impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-isocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Certain catalysts can be used to enhance the reaction rates and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield urea derivatives, while reaction with alcohols can produce carbamates .
Scientific Research Applications
1,1,1-Trifluoro-2-isocyanatoethane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceutical Development: It serves as an intermediate in the production of drugs and other bioactive molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-isocyanatoethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl isocyanate
- 1,1,1-Trifluoro-2-iodoethane
- 1,1,1-Trifluoro-2-bromoethane
Comparison: 1,1,1-Trifluoro-2-isocyanatoethane is unique due to the presence of both the trifluoromethyl and isocyanate groups. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, 2,2,2-trifluoroethyl isocyanate lacks the ethane backbone, which affects its reactivity and applications .
Properties
IUPAC Name |
1,1,1-trifluoro-2-isocyanatoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO/c4-3(5,6)1-7-2-8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOWUQLKOIACGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443303 | |
Record name | 1,1,1-trifluoro-2-isocyanatoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371-92-6 | |
Record name | 1,1,1-trifluoro-2-isocyanatoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-2-isocyanatoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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